molecular formula C14H20N4O B2961405 N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)cyclopropanecarboxamide CAS No. 1797292-09-1

N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)cyclopropanecarboxamide

カタログ番号 B2961405
CAS番号: 1797292-09-1
分子量: 260.341
InChIキー: DHFHGRLHXYPZHS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound seems to be a complex organic molecule that likely contains a piperidine and a pyrimidine ring . Piperidine is a common moiety in many pharmaceuticals and pyrimidine is a fundamental structure in nucleic acids .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques like X-ray crystallography . The structure likely involves a piperidine ring attached to a pyrimidine ring .


Chemical Reactions Analysis

The chemical reactions involving similar compounds are complex and often involve multiple steps . The reactions can involve the formation and breaking of several types of bonds.


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can vary widely. Some properties that are often analyzed include solubility, melting point, and reactivity .

科学的研究の応用

Synthesis and Anti-angiogenic Properties : A study by Vinaya Kambappa et al. explored the synthesis of novel piperidine derivatives and evaluated their anti-angiogenic and DNA cleavage activities. These compounds, including variations of the core structure , demonstrated significant inhibition of blood vessel formation in vivo and exhibited potent DNA cleavage activities, suggesting potential applications as anticancer agents due to their dual functional capabilities (Vinaya Kambappa et al., 2017).

Nonaqueous Capillary Electrophoresis : Another study focused on the capillary electrophoretic separation of imatinib mesylate and related substances, including compounds similar to "N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)cyclopropanecarboxamide". This method allows for the quality control of pharmaceutical compounds, highlighting the importance of precise analytical techniques in ensuring drug purity and efficacy (Lei Ye et al., 2012).

Metabolic Studies of Antineoplastic Agents : Research on the metabolism of flumatinib, a tyrosine kinase inhibitor, provides insight into the metabolic pathways of compounds with similar structures. These findings help to understand how such compounds are processed in the body, which is crucial for developing effective and safe therapeutic agents (Aishen Gong et al., 2010).

Histone Deacetylase Inhibition for Cancer Therapy : The compound MGCD0103, which shares functional groups with the queried compound, was identified as an isotype-selective histone deacetylase (HDAC) inhibitor. This discovery highlights the compound's potential in blocking cancer cell proliferation and inducing apoptosis, showcasing a promising avenue for cancer treatment (Nancy Z. Zhou et al., 2008).

Antiemetic Properties of Piperazinopyrimidines : A chemical series including piperazinopyrimidines demonstrated antiemetic, tranquilizing, and analgesic properties. This study underscores the potential of structurally similar compounds in treating a range of symptoms, further emphasizing the versatility of this chemical scaffold (G. Mattioda et al., 1975).

作用機序

The mechanism of action of similar compounds often involves interactions with biological molecules. For example, some compounds have been found to have anti-tubercular activity and others have shown anti-angiogenic and DNA cleavage activities .

Safety and Hazards

The safety and hazards associated with similar compounds can also vary widely. Some compounds have been found to be non-toxic to human cells , but the safety profile of your specific compound would need to be determined through testing.

将来の方向性

The future directions for research on similar compounds could involve further exploration of their therapeutic potential . This could include testing their activity against other diseases, optimizing their structures for increased activity, and investigating their safety profiles in more detail.

特性

IUPAC Name

N-[(4-piperidin-1-ylpyrimidin-2-yl)methyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O/c19-14(11-4-5-11)16-10-12-15-7-6-13(17-12)18-8-2-1-3-9-18/h6-7,11H,1-5,8-10H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHFHGRLHXYPZHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=NC=C2)CNC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)cyclopropanecarboxamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。